molecular formula C11H18N4O3 B1677889 Pimonidazole CAS No. 70132-50-2

Pimonidazole

Cat. No. B1677889
CAS RN: 70132-50-2
M. Wt: 254.29 g/mol
InChI Key: WVWOOAYQYLJEFD-UHFFFAOYSA-N
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Description

Pimonidazole is a nitroimidazole drug . It has a molecular formula of C11H18N4O3 and a molecular weight of 254.290 g/mol . It is also known as Ro 03-8799 and PD 126675 . Pimonidazole is an effective and nontoxic exogenous 2-nitroimidazole hypoxia marker . It forms adducts with thiol groups in proteins, peptides, and amino acids .


Synthesis Analysis

Pimonidazole has been synthesized through various routes . One method involves the condensation of 2-nitroimidazole with 3-(1-piperidino)propylene oxide in refluxing . Another approach involves the creation of a pimonidazole-alkyne conjugate, known as Pimo-yne .


Molecular Structure Analysis

Pimonidazole contains a 2-nitroimidazole group . This group is reduced by nitroreductases (NTRs) and converted to an electrophilic species under hypoxia .


Chemical Reactions Analysis

Pimonidazole is reductively activated in hypoxic cells . The activated intermediate forms stable covalent adducts with thiol (sulphydryl) groups in proteins, peptides, and amino acids . The antibody reagent MAb1 binds to these adducts, allowing their detection by immunochemical means .

Scientific Research Applications

Identification of Hypoxic Tumor Cells

Pimonidazole has been instrumental in identifying viable but nonproliferating hypoxic tumor cells in vivo, providing direct evidence of its relevance in solid tumors. This finding suggests that hypoxic cells, which are often resistant to therapy, can now be specifically targeted for more effective treatment outcomes. The study by Durand and Raleigh (1998) demonstrated pimonidazole's ability to label hypoxic cells without significant cytotoxicity, making it a valuable tool for studying tumor hypoxia and its implications for therapy (Durand & Raleigh, 1998).

Clinical Trials in Carcinoma of the Uterine Cervix

In a trial coordinated by the Medical Research Council, pimonidazole (Ro 03-8799) was tested for its efficacy in enhancing radiotherapy outcomes for advanced carcinoma of the uterine cervix. Although the trial found no benefit from using pimonidazole as a radiosensitizer, it highlighted the drug's potential role and the need for further research to understand its impact on blood supply to tumors and its possible adverse effects (Dische et al., 1993).

Quantitative Hypoxia Detection in Cervical Carcinoma

Varia et al. (1998) demonstrated the feasibility of using pimonidazole for both qualitative and quantitative assessment of tumor hypoxia in patients with cervical carcinoma. This study correlated hypoxia with markers of tumor proliferation, providing insights into the relationships between hypoxia, treatment resistance, and poor prognosis (Varia et al., 1998).

Hypoxia in Tuberculous Granulomas

Pimonidazole has also been applied outside of cancer research, for instance, in studying the hypoxic environment of tuberculous granulomas in animal models. Via et al. (2008) used pimonidazole to demonstrate that these granulomas are hypoxic, which has implications for targeting metabolic processes in tuberculosis treatment (Via et al., 2008).

Comparative Studies

Comparative studies have further validated pimonidazole's role in assessing tumor hypoxia and its correlation with radiation response, highlighting its potential in improving therapeutic strategies by identifying and targeting hypoxic tumor regions (Yaromina et al., 2005).

Safety And Hazards

Pimonidazole is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The development of imidazole- and benzimidazole-based drugs, including Pimonidazole, is an active and attractive topic of medicinal chemistry . A new hypoxia marker, Pimo-yne, has been reported as a pimonidazole-alkyne conjugate . This marker has a similar hypoxia detection capability as Pimonidazole because the alkyne tag is small and can be detected by Cu-catalyzed click reaction with azide-tagged fluorescent dyes .

properties

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWOOAYQYLJEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867867
Record name Pimonidazole
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Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimonidazole

CAS RN

70132-50-2
Record name Pimonidazole [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimonidazole
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Record name PIMONIDAZOLE
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Record name Pimonidazole
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Record name Pimonidazole
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Synthesis routes and methods

Procedure details

1.27 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol were dissolved in 25 ml of warm ethanol and treated with a small excess of anhydrous ethereal hydrogen chloride. The mixture was then allowed to cool and crystallize for several hours. There were obtained 1.4 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol hydrochloride in the form of a very pale cream colored microcrystalline solid identical with the product prepared as described in Example 3(b).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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